molecular formula C10H15ClN2O B1361684 N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 946714-48-3

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Cat. No. B1361684
M. Wt: 214.69 g/mol
InChI Key: OTUJFXFCHUKLHZ-UHFFFAOYSA-N
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Description

“N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” is a specialty product used for proteomics research . It has a molecular formula of C10H15ClN2O and a molecular weight of 214.69 .


Molecular Structure Analysis

The molecular structure of “N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” is defined by its molecular formula, C10H15ClN2O . Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic analysis.


Physical And Chemical Properties Analysis

“N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” has a molecular formula of C10H15ClN2O and a molecular weight of 214.69 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Genêt et al. (1993) described an efficient synthesis method for similar compounds using palladium-catalyzed reactions, highlighting the compound's potential in chemical synthesis (Genêt et al., 1993).
    • Jakše et al. (2004) explored the application of similar compounds in the synthesis of 3-heteroarylindoles, indicating their utility in creating complex organic structures (Jakše et al., 2004).
  • Application in Material Science :

    • Gormanns and Ritter (1994) utilized a related compound in the synthesis of novel polymers, showing its relevance in the development of new polymeric materials (Gormanns & Ritter, 1994).
  • Potential in Agricultural Chemistry :

    • Olszewska et al. (2009) characterized new derivatives of similar compounds for their potential use as pesticides (Olszewska et al., 2009).
  • Role in Medicinal Chemistry :

    • Fuller (1968) investigated a similar compound as a monoamine oxidase inhibitor, highlighting its potential in pharmaceutical applications (Fuller, 1968).
    • Mondal et al. (2005) studied dinuclear entities incorporating similar compounds, which could have implications in medicinal chemistry (Mondal et al., 2005).
    • Xin-jian et al. (2006) synthesized novel derivatives with similar structures, indicating their use as plant growth regulators, which could have crossover applications in medicinal research (Xin-jian et al., 2006).
  • Neurological Research Applications :

    • Shoghi-Jadid et al. (2002) utilized a derivative in positron emission tomography for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
  • Crystallography and Molecular Structure Analysis :

    • Hudson et al. (1987) conducted crystallographic and molecular mechanics calculations on similar compounds, important for understanding their interactions with biological molecules (Hudson et al., 1987).

Future Directions

The future directions for the use of “N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” are not specified in the retrieved sources. As a compound used in proteomics research , it could potentially be involved in a wide range of studies in the future.

properties

IUPAC Name

3-chloro-2-[2-(dimethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUJFXFCHUKLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649859
Record name 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

CAS RN

946714-48-3
Record name 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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